![molecular formula C10H20OSi B14640526 Trimethyl[(2-methylidenecyclohexyl)oxy]silane CAS No. 52389-13-6](/img/structure/B14640526.png)
Trimethyl[(2-methylidenecyclohexyl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylene group and an oxygen-silicon linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of a cyclohexyl derivative with a silane reagent. One common method includes the hydrosilylation of a cyclohexene derivative with trimethylsilane in the presence of a catalyst. The reaction conditions often require a platinum or rhodium catalyst to facilitate the addition of the silane to the double bond of the cyclohexene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Trimethyl[(2-methylidenecyclohexyl)oxy]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
Trimethyl[(2-methylidenecyclohexyl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which Trimethyl[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The molecular pathways involved often include the formation of silanol intermediates, which can further react to form more complex structures .
相似化合物的比较
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to silicon.
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Uniqueness
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is unique due to its cyclohexyl ring structure, which imparts distinct chemical properties compared to simpler silanes. This structural feature allows for specific interactions and reactivity patterns that are not observed in other silanes .
属性
CAS 编号 |
52389-13-6 |
|---|---|
分子式 |
C10H20OSi |
分子量 |
184.35 g/mol |
IUPAC 名称 |
trimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI 键 |
VANHDHZDKOOWPB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1CCCCC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


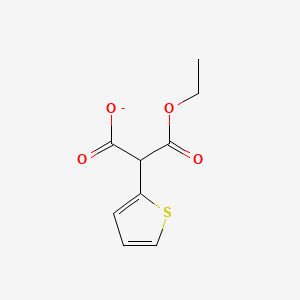
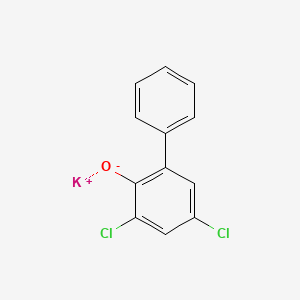
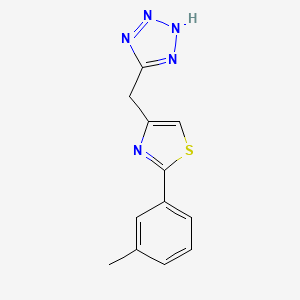
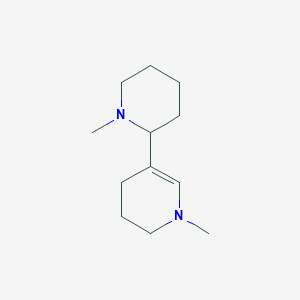
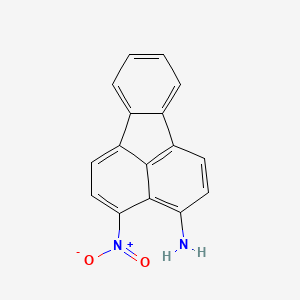

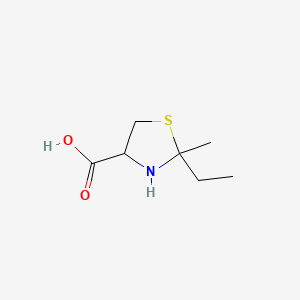
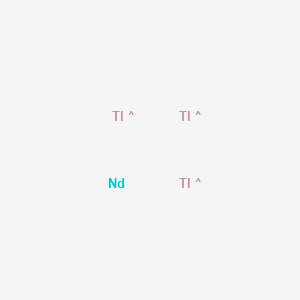
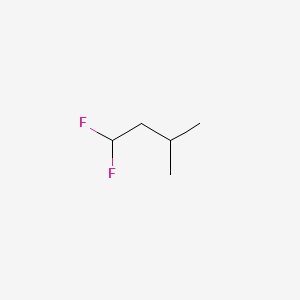
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
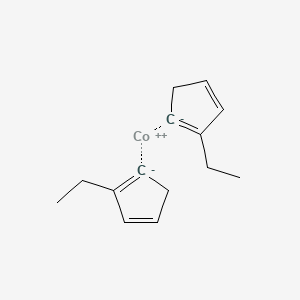
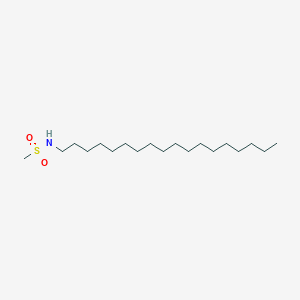
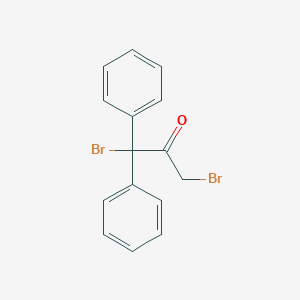
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
